Edta-AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as Edta-AM, is a membrane-permeant form of the metal chelator ethylenediaminetetraacetic acid. This compound is widely used in various scientific fields due to its ability to chelate metal ions within cells. Once internalized, cytoplasmic esterases decompose the acetoxymethyl esters, releasing the active ligand ethylenediaminetetraacetic acid, which isolates metal ions within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Edta-AM involves the esterification of ethylenediaminetetraacetic acid with acetoxymethyl groups. This process typically requires the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Edta-AM undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by water or enzymes, leading to the release of ethylenediaminetetraacetic acid.
Chelation: The primary function of this compound is to chelate metal ions. This involves the formation of stable complexes with metal ions such as calcium, magnesium, and iron.
Common Reagents and Conditions
Hydrolysis: Water or enzymatic conditions are used for hydrolysis.
Chelation: Metal ions in aqueous solutions are commonly used for chelation reactions.
Major Products Formed
Hydrolysis: Ethylenediaminetetraacetic acid and acetoxymethyl alcohol.
Chelation: Metal-ethylenediaminetetraacetic acid complexes.
Scientific Research Applications
Edta-AM has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove metal ions from solutions.
Biology: Employed in cell biology to study the role of metal ions in cellular processes. It is also used to load cells with ethylenediaminetetraacetic acid for intracellular metal ion chelation.
Medicine: Investigated for its potential in treating metal ion-related disorders and for its use in chelation therapy.
Industry: Utilized in various industrial processes to remove metal ion contaminants and to stabilize metal ion solutions
Mechanism of Action
Edta-AM exerts its effects through the chelation of metal ions. Once inside the cell, cytoplasmic esterases hydrolyze the acetoxymethyl esters, releasing ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then binds to metal ions, forming stable complexes that are sequestered within the cell. This chelation process helps in isolating metal ions and preventing their participation in cellular reactions .
Comparison with Similar Compounds
Edta-AM is unique in its ability to permeate cell membranes, unlike its parent compound ethylenediaminetetraacetic acid, which is membrane-impermeant. Similar compounds include:
Ethylenediaminetetraacetic acid: A widely used chelating agent but lacks membrane permeability.
Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different metal ion affinities.
Nitrilotriacetic acid: A chelating agent with a lower affinity for metal ions compared to ethylenediaminetetraacetic acid
This compound’s unique membrane permeability and efficient chelation properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C22H32N2O16 |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3 |
InChI Key |
BYZOHUNEZPRPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.